molecular formula C15H17N3O5 B13730864 Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- CAS No. 18235-63-7

Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)-

Cat. No.: B13730864
CAS No.: 18235-63-7
M. Wt: 319.31 g/mol
InChI Key: NAFYXMBDMSTBSY-UHFFFAOYSA-N
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Description

Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloindole core, followed by the introduction of the amino, hydroxyl, and carbonyl groups through various chemical reactions. Common reagents used in these steps include amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)-: Lacks the hydroxymethyl group.

    Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-3-yl)-: Has a different substitution pattern on the pyrroloindole core.

Uniqueness

The presence of multiple functional groups in Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- makes it unique compared to similar compounds

Properties

CAS No.

18235-63-7

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

N-[6-amino-3-hydroxy-4-(hydroxymethyl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-2-yl]acetamide

InChI

InChI=1S/C15H17N3O5/c1-5-10(16)15(23)9-7(4-19)11-14(22)8(17-6(2)20)3-18(11)12(9)13(5)21/h8,14,19,22H,3-4,16H2,1-2H3,(H,17,20)

InChI Key

NAFYXMBDMSTBSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2CO)O)NC(=O)C)N

Origin of Product

United States

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